endo-BCN-O-PNB

Overview

Description

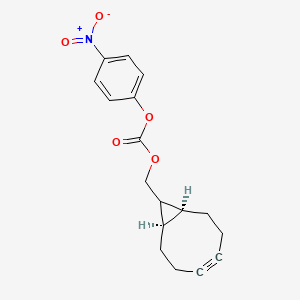

endo-BCN-O-PNB, also known as (1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl carbonate, is an alkyl/ether-based PROTAC linker. It is a click chemistry reagent containing a bicyclo[6.1.0]non-4-yne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Mechanism of Action

Target of Action

endo-BCN-O-PNB, also known as endo-BCN-PNP-carbonate, is primarily used as a PROTAC linker . It is an alkyl/ether-based compound that can be used in the synthesis of PROTACs . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system .

Mode of Action

This compound contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This click chemistry reaction allows this compound to bind to its targets. PROTACs, which contain two different ligands connected by a linker like this compound, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . By degrading specific proteins, this compound can influence various cellular processes that these proteins are involved in.

Result of Action

The result of this compound’s action is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, endo-BCN-O-PNB interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is primarily through the BCN group present in the compound, which can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This property makes this compound a valuable tool in the synthesis of PROTACs .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation . By serving as a linker in PROTACs, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the formation of PROTACs . The compound contains a BCN group that can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is crucial in the synthesis of PROTACs, which function by tagging specific proteins for degradation .

Temporal Effects in Laboratory Settings

Given its role in the synthesis of PROTACs, it’s plausible that the effects of this compound could change over time as the PROTACs it helps form interact with their target proteins .

Metabolic Pathways

Given its role in the synthesis of PROTACs, it’s likely that this compound interacts with various enzymes and cofactors during this process .

Preparation Methods

endo-BCN-O-PNB is synthesized through a series of organic reactions. The preparation involves the reaction of bicyclo[6.1.0]non-4-yne with 4-nitrophenyl chloroformate under specific conditions to form the carbonate ester . The reaction typically requires an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

endo-BCN-O-PNB undergoes several types of chemical reactions:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the BCN group and azide-containing molecules, forming stable triazole linkages

Substitution Reactions: The 4-nitrophenyl carbonate group can react with amine-containing molecules to form stable carbamate linkages

Common reagents used in these reactions include azides for SPAAC, amines for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions are triazoles, carbamates, and alcohols .

Scientific Research Applications

endo-BCN-O-PNB has a wide range of applications in scientific research:

Chemistry: It is used as a PROTAC linker in the synthesis of PROTAC molecules, which are designed to degrade target proteins by exploiting the ubiquitin-proteasome system

Biology: The compound is utilized in bioconjugation techniques, enabling the attachment of biomolecules through click chemistry reactions

Comparison with Similar Compounds

endo-BCN-O-PNB is unique due to its BCN group, which allows for strain-promoted alkyne-azide cycloaddition without the need for a copper catalyst . Similar compounds include:

exo-BCN-O-PNB: Another isomer of BCN-O-PNB with different spatial configuration.

endo-BCN-PEG-acid: A PEGylated version of endo-BCN, used for increased solubility and biocompatibility.

endo-BCN-NHS ester: A derivative with an N-hydroxysuccinimide ester group for amine-reactive conjugation.

These compounds share the BCN core structure but differ in their functional groups and applications, highlighting the versatility of BCN-based chemistry .

Properties

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-17(23-13-9-7-12(8-10-13)18(20)21)22-11-16-14-5-3-1-2-4-6-15(14)16/h7-10,14-16H,3-6,11H2/t14-,15+,16? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNXOXMDBLHIDB-XYPWUTKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301135358 | |

| Record name | Carbonic acid, (1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263166-91-1 | |

| Record name | Carbonic acid, (1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.